REACTION_SMILES
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[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[N:8]1[CH:9]([C:10](=[O:11])[OH:12])[CH2:13][CH:14]([OH:15])[CH2:16]1.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH2:22]([CH3:23])[O:24][C:25](=[O:26])[C:27]1([NH2:32])[CH:28]([CH:30]=[CH2:31])[CH2:29]1>>[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[N:8]1[CH:9]([C:10](=[O:12])[NH:32][C:27]2([C:25]([O:24][CH2:22][CH3:23])=[O:26])[CH:28]([CH:30]=[CH2:31])[CH2:29]2)[CH2:13][CH:14]([OH:15])[CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(O)CC1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC1CC1(N)C(=O)OCC
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Name
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C=CC1CC1(NC(=O)C1CC(O)CN1C(=O)OC(C)(C)C)C(=O)OCC
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Type
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product
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Smiles
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C=CC1CC1(NC(=O)C1CC(O)CN1C(=O)OC(C)(C)C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |